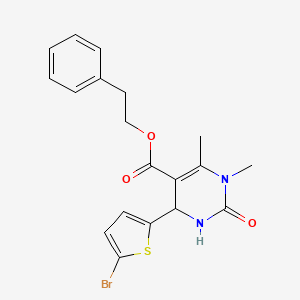![molecular formula C22H14Cl2N2OS2 B11672064 (5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl and sulfanylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a thiazolidinone derivative with chlorophenyl and sulfanylphenyl reagents in the presence of a suitable catalyst. The reaction conditions may include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities. Researchers may study its effects on different microorganisms to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for the development of new drugs
Industry
Industrially, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents.
Chlorophenyl Compounds: Compounds containing chlorophenyl groups with similar biological activities.
Sulfanylphenyl Compounds: Compounds with sulfanylphenyl groups that exhibit comparable chemical properties.
Uniqueness
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of chlorophenyl and sulfanylphenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C22H14Cl2N2OS2 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC 名称 |
(5E)-2-(2-chlorophenyl)imino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2N2OS2/c23-15-9-11-16(12-10-15)28-19-8-4-1-5-14(19)13-20-21(27)26-22(29-20)25-18-7-3-2-6-17(18)24/h1-13H,(H,25,26,27)/b20-13+ |
InChI 键 |
COVBXPPJTPOLAY-DEDYPNTBSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)
![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)


![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)

![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)
